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Myo-inositol-1-phosphate synthase (MIPS), also known as INO1, is a crucial enzyme that

catalyzes the conversion of D-glucose-6-phosphate (G6P) to myo-inositol-1-phosphate (MIP).

This is the first and rate-limiting step in the de novo biosynthesis of inositol and its derivatives,

which are vital for numerous cellular processes, including signal transduction, stress response,

and membrane biogenesis. The conservation of MIPS across diverse species, from bacteria to

humans, underscores its fundamental biological importance. However, subtle structural and

functional differences between orthologs present opportunities for targeted therapeutic

intervention, particularly against pathogens. This guide provides a comparative assessment of

MIPS homology, supported by biochemical data and experimental protocols.

Comparative Analysis of MIPS Properties
The MIPS enzyme is a homotetramer that utilizes NAD+ as a cofactor for its complex catalytic

reaction, which involves an intramolecular oxidation, cyclization, and reduction of the G6P

substrate. While the overall three-dimensional structure and catalytic core are highly

conserved, significant variations in sequence and regulatory domains exist across species.
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The amino acid sequence identity of MIPS varies significantly across different kingdoms. The

catalytic domain generally shows higher conservation compared to the full-length protein. The

table below summarizes the approximate sequence identity of MIPS from various species

compared to the human ortholog.

Species Organism NCBI Accession

Approx.

Sequence

Identity to

Homo sapiens

Reference

Human Homo sapiens NP_002186.1 100% -

Yeast
Saccharomyces

cerevisiae
NP_014524.1 ~60%

Plant
Arabidopsis

thaliana
NP_190772.1 ~58%

Protozoan
Trypanosoma

cruzi
XP_812421.1 ~40-45%

Bacterium
Mycobacterium

tuberculosis
NP_215520.1 ~33%

Biochemical and Kinetic Parameters
The functional activity of MIPS can be quantified by its kinetic parameters. These values,

particularly the Michaelis constant (Km) for the substrate G6P, provide insights into the

enzyme's substrate affinity and efficiency. While the core mechanism is conserved, the kinetic

properties of MIPS orthologs can differ, potentially reflecting adaptation to the specific

metabolic contexts of each organism.
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Organism Km (G6P, mM) Km (NAD+, µM) kcat (s⁻¹) Optimal pH

Homo sapiens 0.68 31 1.1 7.5-8.0

Saccharomyces

cerevisiae
1.4 - 2.5 ~7.5

Mycobacterium

tuberculosis
0.4 - 0.7 40 - 110 0.3 - 0.4 8.5

Arabidopsis

thaliana
0.34 - - 7.8 - 8.2

Note: Kinetic values can vary based on experimental conditions (e.g., temperature, buffer

composition). Data is aggregated from multiple sources for comparison.

MIPS as a Drug Target
The absence of a de novo inositol biosynthesis pathway in humans, who obtain inositol from

their diet, makes pathogen-specific MIPS an attractive target for antimicrobial drug

development. The structural differences between human MIPS and that of pathogens like

Mycobacterium tuberculosis, Cryptococcus neoformans, and various protozoa can be exploited

to design selective inhibitors. These inhibitors can be broadly classified based on their

mechanism of action, with both competitive and uncompetitive inhibitors having been identified.

Signaling and Metabolic Pathways
MIPS is a key node in cellular metabolism, linking glycolysis to the vast network of inositol-

dependent pathways. The diagram below illustrates the central reaction catalyzed by MIPS.

D-Glucose-6-Phosphate
(from Glycolysis)

MIPS
(Myo-inositol-1-phosphate

synthase)

Myo-inositol-1-Phosphate

NAD+ / NADH

Myo-inositol
 IMPase Phosphoinositides,

Inositol Phosphates,
etc.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: The MIPS-catalyzed conversion of G6P to MIP.

Experimental Protocols
Assessing the function and inhibition of MIPS requires robust experimental procedures. Below

is a generalized protocol for expressing, purifying, and assaying MIPS activity.

Recombinant MIPS Expression and Purification
This protocol is a general guideline for obtaining purified MIPS, typically using an E. coli

expression system.

Cloning: The MIPS gene from the target species is cloned into an expression vector (e.g.,

pET series) containing an affinity tag (e.g., 6x-His).

Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g.,

BL21(DE3)).

Expression: A single colony is used to inoculate a starter culture, which is then used to

inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-

0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the

culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-

HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors), and lysed by sonication or

high-pressure homogenization.

Affinity Chromatography: The lysate is cleared by centrifugation. The supernatant containing

the His-tagged MIPS is loaded onto a Ni-NTA affinity column. The column is washed with a

buffer containing a low concentration of imidazole.

Elution: The purified MIPS is eluted from the column using a high concentration of imidazole

(e.g., 250-500 mM).

Quality Control: The purity of the eluted protein is assessed by SDS-PAGE. Protein

concentration is determined using a Bradford or BCA assay.
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MIPS Enzyme Activity Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (Pi) released after MIP is treated with

a phosphatase.

Reaction Mixture: Prepare a reaction mixture in a microplate well containing:

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

NAD+ (e.g., 1 mM)

D-Glucose-6-Phosphate (G6P) (varying concentrations for kinetic analysis, e.g., 0.1-5

mM)

Purified MIPS enzyme (e.g., 1-5 µg)

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

Phosphate Release: Add a phosphatase enzyme (e.g., acid phosphatase) to the mixture to

hydrolyze the product, MIP, into myo-inositol and inorganic phosphate (Pi). Incubate as

required by the phosphatase.

Phosphate Detection: Add a colorimetric reagent that detects free phosphate (e.g., Malachite

Green or a molybdate-based reagent).

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).

Quantification: Determine the amount of phosphate released by comparing the absorbance

to a standard curve generated with known concentrations of phosphate. Enzyme activity can

then be calculated.

Workflow for Homology Assessment
The systematic comparison of MIPS across species follows a structured workflow, from

sequence acquisition to functional validation.
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Caption: A workflow for assessing MIPS homology across species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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